3'-(3-Fluorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione
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Overview
Description
3’-(3-Fluorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione is a spirocyclic compound characterized by a unique structure where an oxirane ring is fused to an indene moiety, with a fluorophenyl group attached at the 3’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(3-Fluorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Indene Moiety: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of fluorobenzene is coupled with a halogenated indene derivative in the presence of a palladium catalyst.
Formation of the Spiro-Oxirane Ring: The final step involves the formation of the spiro-oxirane ring through an epoxidation reaction. This can be achieved by treating the indene derivative with a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Industrial Production Methods
Industrial production of 3’-(3-Fluorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3’-(3-Fluorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3’-(3-Fluorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: The spirocyclic structure imparts rigidity and stability, making it useful in the design of advanced materials such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3’-(3-Fluorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The fluorophenyl group enhances the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,2’-oxirane]-2-ones: These compounds share a similar spiro-oxirane structure but differ in the indoline moiety.
Spiro[indene-2,3’-pyrrolidines]: These compounds have a spiro-pyrrolidine ring instead of an oxirane ring.
Spiro[indene-2,2’-dioxolanes]: These compounds feature a spiro-dioxolane ring, providing different chemical properties.
Uniqueness
3’-(3-Fluorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione is unique due to the presence of the fluorophenyl group, which enhances its reactivity and binding affinity. The spiro-oxirane structure also imparts significant rigidity and stability, making it a valuable scaffold for various applications.
Properties
Molecular Formula |
C16H9FO3 |
---|---|
Molecular Weight |
268.24 g/mol |
IUPAC Name |
3'-(3-fluorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione |
InChI |
InChI=1S/C16H9FO3/c17-10-5-3-4-9(8-10)15-16(20-15)13(18)11-6-1-2-7-12(11)14(16)19/h1-8,15H |
InChI Key |
MWQVNFKDIGTJAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2=O)C(O3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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